(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide
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Overview
Description
®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group substituted with two chlorine atoms and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group can be synthesized through a series of reactions starting from commercially available precursors.
Chlorination: The benzamide core is chlorinated at the 2 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The piperidinyl intermediate is then coupled with the chlorinated benzamide under appropriate conditions, often using a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could target the carbonyl group in the piperidinyl moiety.
Substitution: The chlorine atoms on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a piperidone derivative, while substitution could introduce various functional groups onto the benzamide ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: Investigation into its binding affinity for various biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Exploration of its efficacy in treating certain diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to impart specific characteristics.
Mechanism of Action
The mechanism of action of ®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the piperidinyl group.
N-(2,4-Dichlorobenzyl)piperidine: Different substitution pattern on the benzamide ring.
®-2,4-Dichloro-N-(piperidin-2-ylmethyl)benzamide: Similar structure but without the oxo group on the piperidine ring.
Uniqueness
®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide is unique due to the presence of both the dichlorobenzamide and the oxopiperidinyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-[[(2R)-6-oxopiperidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-8-4-5-10(11(15)6-8)13(19)16-7-9-2-1-3-12(18)17-9/h4-6,9H,1-3,7H2,(H,16,19)(H,17,18)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEORYWTYHYLLH-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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